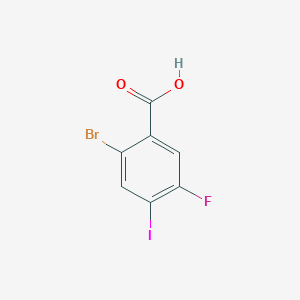

2-Bromo-5-fluoro-4-iodobenzoic acid

Description

Significance of Aryl Halides as Synthetic Handles in Complex Molecule Construction

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. chemscene.comsigmaaldrich.com Their importance lies in their ability to act as "synthetic handles," points of attachment and reaction that allow for the construction of more complex molecules. reagentia.eu The carbon-halogen bond can be selectively activated, most notably in transition metal-catalyzed cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. bldpharm.com This capability has revolutionized the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. reagentia.eu The varying reactivity of different halogens (I > Br > Cl > F) in these reactions allows for sequential and controlled functionalization. bldpharm.com

Strategic Importance of Multifunctionalized Aromatic Systems

Aromatic compounds that bear multiple functional groups are of immense strategic importance in chemical synthesis. wikipedia.org They serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. innospk.com The presence of several distinct reactive sites on a single aromatic core allows for a modular and convergent approach to synthesis. This strategy enhances synthetic efficiency by enabling the rapid assembly of molecular complexity from relatively simple precursors. innospk.com The ability to selectively address one functional group while leaving others intact is a key challenge and a powerful tool in the synthesis of intricate target molecules.

Overview of Synthetic Challenges and Opportunities for 2-Bromo-5-fluoro-4-iodobenzoic Acid

2-Bromo-5-fluoro-4-iodobenzoic acid is a prime example of a multifunctionalized aromatic system, presenting both unique synthetic challenges and significant opportunities. The primary opportunity lies in the differential reactivity of its three distinct halogen atoms. The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond. The carbon-fluorine bond is typically the most inert under these conditions. This reactivity gradient allows for a programmed, stepwise introduction of different substituents at specific positions on the benzene (B151609) ring.

The synthesis of this specific isomer requires careful control of regioselectivity. A plausible synthetic route could involve the diazotization of an appropriately substituted aniline (B41778), a common method for introducing iodine into an aromatic ring. For instance, a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, is synthesized from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a Sandmeyer-type reaction. google.com This involves treating the amino group with a nitrite (B80452) source in the presence of an iodide salt. google.com Similar strategies, starting from different isomers of aminofluorobenzoic acids and employing selective halogenation steps, would be required to achieve the desired 2-bromo-5-fluoro-4-iodo substitution pattern.

The strategic placement of the halogens and the carboxylic acid group makes 2-Bromo-5-fluoro-4-iodobenzoic acid a highly valuable intermediate for creating complex, highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFIO2 |

|---|---|

Molecular Weight |

344.90 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

InChI Key |

ITUUVHHYMATVLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Iodobenzoic Acid

Precursor Synthesis and Halogenation Strategies

The creation of 2-bromo-5-fluoro-4-iodobenzoic acid hinges on the strategic selection of starting materials and the order of halogen introduction. Synthetic chemists must navigate the directing effects of existing substituents on the aromatic ring to achieve the desired substitution pattern.

Stepwise Introduction of Halogen Substituents

A common and logical approach to synthesizing polysubstituted aromatic compounds is the stepwise introduction of the functional groups. In the case of 2-bromo-5-fluoro-4-iodobenzoic acid, this involves a sequence of regioselective bromination, fluorination, and iodination reactions.

The introduction of a bromine atom onto a benzoic acid precursor is a critical step. The carboxyl group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. youtube.com Therefore, direct bromination of benzoic acid would yield 3-bromobenzoic acid. To achieve the desired 2-bromo substitution, alternative strategies are necessary. One such strategy involves starting with a precursor that has a directing group capable of overriding the carboxyl group's influence or using a different synthetic route altogether. For instance, starting with an aniline (B41778) derivative allows for bromination to be directed by the amino group before its conversion to a carboxyl group.

Aromatic carboxylic acids can be prepared by the vigorous oxidation of alkylbenzenes. embibe.com This allows for the halogenation to be performed on a precursor with a more favorable directing group, such as a methyl group, which is ortho, para-directing.

| Reactant | Reagent(s) | Product | Notes |

| Benzoic Acid | Br₂, FeBr₃ | m-Bromobenzoic Acid | The carboxyl group directs the incoming electrophile to the meta position. youtube.com |

| Toluene | Br₂, FeBr₃ | o-Bromotoluene and p-Bromotoluene | The methyl group is an ortho, para-director. |

This table illustrates the directing effects of different substituents in electrophilic bromination reactions.

The introduction of a fluorine atom onto an aromatic ring can be challenging. Direct fluorination is often too reactive and difficult to control. A common method for introducing fluorine is through the Balz-Schiemann reaction, which is a type of Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction involves the diazotization of an aromatic amine, followed by treatment with fluoroboric acid (HBF₄) to form a diazonium fluoroborate salt, which is then heated to yield the aryl fluoride (B91410). wikipedia.orglscollege.ac.in

Another approach involves nucleophilic aromatic substitution on a suitably activated precursor. For instance, a nitro group can be displaced by fluoride in the presence of a strong base.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aryl Diazonium Salt | HBF₄, heat | Aryl Fluoride | Balz-Schiemann Reaction wikipedia.orglscollege.ac.in |

| Activated Aryl Halide | KF, phase-transfer catalyst | Aryl Fluoride | Nucleophilic Aromatic Substitution |

This table presents common methods for the introduction of fluorine onto an aromatic ring.

Iodination can be achieved through several methods. One common approach is the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species. Another powerful method is the Sandmeyer reaction, where an aryl diazonium salt is treated with potassium iodide to yield the corresponding aryl iodide. organic-chemistry.org This method is particularly useful for introducing iodine at a specific position.

A patent describes a process for preparing halogenated benzoic acid derivatives where an amino group is converted to an iodo group via diazotization followed by reaction with an iodide source. google.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aryl Amine | 1. NaNO₂, HCl 2. KI | Aryl Iodide | Sandmeyer Reaction organic-chemistry.orgchemicalbook.com |

| Activated Arene | I₂, Oxidizing Agent | Aryl Iodide | Electrophilic Iodination |

This table summarizes key methods for the regioselective iodination of aromatic compounds.

Directed Ortho-Metalation (DoM) Strategies in Halogenation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a halogen source, to introduce a substituent with high regioselectivity. wikipedia.org

For the synthesis of 2-bromo-5-fluoro-4-iodobenzoic acid, the carboxylate group itself can act as a DMG. organic-chemistry.org By treating a benzoic acid derivative with a strong lithium amide base, deprotonation can occur at the ortho position, followed by quenching with a bromine or iodine source. This method offers a direct route to ortho-halogenated benzoic acids. organic-chemistry.org

| Directing Group | Base | Electrophile | Product |

| -COOH | s-BuLi/TMEDA | Br₂ | 2-Bromobenzoic acid derivative |

| -COOH | s-BuLi/TMEDA | I₂ | 2-Iodobenzoic acid derivative |

| -CONR₂ | n-BuLi | Br₂ | ortho-Bromobenzamide derivative |

This table illustrates the application of Directed ortho-Metalation in the synthesis of halogenated benzoic acids.

Diazotization-Mediated Halogenation (Sandmeyer-type reactions)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an amino group into a wide range of substituents, including halogens. numberanalytics.combyjus.com The reaction proceeds via the formation of a diazonium salt from an aniline derivative, which is then treated with a copper(I) halide to yield the corresponding aryl halide. wikipedia.orglscollege.ac.in

A patent for the preparation of a bromo-iodobenzoic acid describes the diazotization of an aminobromobenzoic acid followed by reaction with an iodide source. google.com

| Starting Material (Aryl Amine) | Reagents | Product (Aryl Halide) |

| Aniline | NaNO₂, HCl; CuBr | Bromobenzene lscollege.ac.in |

| Aniline | NaNO₂, HCl; CuCl | Chlorobenzene wikipedia.org |

| Aniline | NaNO₂, HCl; KI | Iodobenzene organic-chemistry.org |

This table provides examples of the Sandmeyer reaction for the synthesis of various aryl halides.

Protecting Group Chemistry for Carboxylic Acid Functionality

In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing unwanted reactions. oup.comresearchgate.net For carboxylic acids, this is crucial to prevent the acidic proton from interfering with base-catalyzed reactions and to mask the carbonyl group from nucleophilic attack. oup.comresearchgate.net The most common strategy for protecting a carboxylic acid is to convert it into an ester. oup.com

Common ester protecting groups include methyl, ethyl, benzyl (B1604629), and tert-butyl esters. oup.com The choice of ester depends on its stability towards the reaction conditions of subsequent synthetic steps and the ease of its removal (deprotection). oup.com

Table 1: Common Protecting Groups for Carboxylic Acids and Their Deprotection Methods

| Protecting Group | Formation | Deprotection Conditions | Stability |

| Methyl Ester | Fischer esterification (Methanol, Acid catalyst) | Saponification (e.g., NaOH, H₂O), then acidification | Stable to acidic conditions, sensitive to strong bases. oup.commasterorganicchemistry.com |

| Benzyl Ester | Benzyl alcohol, acid or coupling agent | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions, sensitive to catalytic hydrogenation. oup.com |

| tert-Butyl Ester | Isobutylene, acid catalyst or tert-butanol, coupling agent | Acid-catalyzed hydrolysis (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions, sensitive to strong acids. oup.comfiveable.me |

| Silyl Esters | Silyl halides (e.g., TMSCl) with a base | Fluoride ions (e.g., TBAF) or acidic conditions | Generally labile, but "supersilyl" esters show enhanced stability. nih.gov |

| Oxazolines | Reaction with amino alcohols | Acid-catalyzed hydrolysis | Stable to many conditions, including organometallic reagents. oup.comfiveable.me |

The use of a 1,1-dimethylallyl (DMA) ester has also been explored as a protecting group for carboxylic acids. purdue.edu DMA esters are stable to nucleophilic attack and can be deprotected under palladium-catalyzed conditions, offering an alternative to acid-labile tert-butyl esters. purdue.edu Another strategy involves the use of the dM-Dim group, which can be removed under oxidative conditions. nih.gov

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have provided powerful tools for the regioselective introduction of halogens onto aromatic rings. These methods offer alternatives to classical electrophilic aromatic substitution and often provide greater control and efficiency.

Transition Metal-Catalyzed C-H Halogenation.researchgate.netnih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups, including halogens, onto aromatic rings. researchgate.netnih.govresearchgate.net These methods often utilize a directing group to achieve high regioselectivity.

While ortho- and para-halogenation are common outcomes in electrophilic aromatic substitution of activated rings, achieving meta-halogenation can be challenging. rsc.orgrsc.org Palladium catalysis has enabled the development of methods for the meta-C-H bromination of benzoic acid derivatives. rsc.orgrsc.org These reactions often employ a directing group to guide the palladium catalyst to the meta position. For instance, a nitrile-based sulfonamide template has been used to direct the meta-olefination and acetoxylation of benzoic acid derivatives. nih.gov The use of N-bromophthalimide (NBP) as a bromine source in the presence of a palladium catalyst and an acid additive has been shown to effect meta-C-H bromination of aniline and benzoic acid derivatives. rsc.orgrsc.org The reaction tolerates a wide range of substrates and can also be adapted for meta-C-H chlorination. rsc.orgrsc.org

The proposed mechanism for these transformations often involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The directing group facilitates the initial C-H activation to form a palladacycle, which is then oxidized by the halogen source to a Pd(IV) intermediate. Reductive elimination from this intermediate then furnishes the halogenated product and regenerates the Pd(II) catalyst. nih.gov

The introduction of iodine onto an aromatic ring is a valuable transformation due to the utility of the resulting aryl iodides in cross-coupling reactions. d-nb.info While electrophilic iodination is possible, it often lacks regioselectivity, especially with deactivated or complex substrates. d-nb.info

Transition metal catalysis offers solutions for regioselective C-H iodination. Palladium-catalyzed methods have been developed for the ortho-iodination of benzoic acids and other substrates containing directing groups. acs.orgnih.gov For example, an iridium(III) complex has been shown to catalyze the ortho-iodination of benzoic acids under mild, additive-free conditions using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.org The mechanism is proposed to proceed through an Ir(III)/Ir(V) cycle. acs.org

Another approach involves the in situ generation of a more reactive iodinating species. A combination of bis(methanesulfonyl) peroxide and iodide has been used for the regioselective iodination of (hetero)arenes, presumably through the formation of a sulfonyl-based hypoiodite. acs.orgd-nb.info Similarly, activating N-iodosuccinimide (NIS) with strong acids like trifluoromethanesulfonic acid or BF₃-H₂O allows for the iodination of deactivated arenes. acs.orgnih.gov

Alternative Halogenation Reagents and Green Chemistry Perspectives.researchgate.net

In an effort to develop more sustainable and safer chemical processes, there is growing interest in alternative halogenating reagents and green chemistry approaches. researchgate.net

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used as halogenating agents. acs.orgoup.com Their reactivity can be enhanced by using them in combination with activators. For example, the combination of NXS with BF₃-H₂O provides an efficient system for the halogenation of deactivated aromatics under mild conditions. nih.govacs.orgorganic-chemistry.org The use of PhSSiMe₃ or PhSSPh can also activate N-halosuccinimides for the halogenation of less reactive aromatic compounds. acs.org

From a green chemistry perspective, the use of hydrogen peroxide as an oxidant in combination with a halide source (e.g., HBr) offers a more environmentally benign approach to bromination. scholaris.ca This method has been shown to be effective for the bromination of activated aromatic rings in greener solvents like ethanol (B145695) or water, and in some cases, even without a solvent. scholaris.caresearchgate.net The primary byproduct of this reaction is water. scholaris.ca

Multi-Component Reactions for Polysubstituted Aromatics

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. acs.org

Several MCRs have been developed for the synthesis of polysubstituted benzene (B151609) derivatives. acs.org One such approach involves a transition-metal-free benzannulation reaction of ketones, nitro-olefins, and a diester acetylenedicarboxylate (B1228247) to produce highly substituted benzene derivatives in good yields. acs.org Another strategy utilizes a palladium-catalyzed one-pot, multi-component coupling reaction involving a cascade of Sonogashira coupling and benzannulation to afford polysubstituted benzenes with high regioselectivity. acs.org These methods provide a powerful tool for rapidly building molecular complexity and accessing a wide range of substituted aromatic compounds. acs.orgacs.org

Reactivity and Functionalization of 2 Bromo 5 Fluoro 4 Iodobenzoic Acid

Differential Reactivity of Halogen Substituents

The reactivity of the carbon-halogen bonds in 2-Bromo-5-fluoro-4-iodobenzoic acid follows a well-established trend, primarily dictated by the bond dissociation energies (BDEs) of the C-X bonds. This inherent difference in reactivity is the cornerstone of its utility in sequential, site-selective functionalization.

Comparative Analysis of Bromine, Fluorine, and Iodine Reactivity

In transition-metal catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C–I > C–Br > C–Cl > C–F. nih.gov This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group. The C–I bond, being the longest and weakest, is the most susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). nih.govresearchgate.net Conversely, the C–F bond is the strongest and generally unreactive under typical cross-coupling conditions.

For 2-Bromo-5-fluoro-4-iodobenzoic acid, this translates to the following reactivity hierarchy:

Iodine: The iodine at the C-4 position is the most reactive site. Cross-coupling reactions will preferentially occur at this position.

Bromine: The bromine at the C-2 position is less reactive than the iodine but significantly more reactive than the fluorine. This allows for a second functionalization after the iodine has reacted.

Fluorine: The fluorine at the C-5 position is the least reactive and typically remains intact throughout most cross-coupling sequences.

This differential reactivity allows for a stepwise approach to molecular elaboration, where the iodine can be selectively replaced, followed by the bromine, while the fluorine atom acts as a stable substituent, influencing the electronic properties of the ring.

Factors Influencing Site-Selectivity in Polyhalogenated Systems

While the inherent reactivity of the C-X bond is the primary determinant of site-selectivity, several other factors can influence the outcome of a reaction in polyhalogenated systems. nih.gov These include:

Steric Hindrance: The steric environment around a halogen atom can significantly impact its ability to engage with the bulky catalytic complex. nih.gov In this molecule, the bromine atom at C-2 is ortho to the carboxylic acid group, which could introduce steric hindrance and potentially modulate its reactivity compared to the iodine at the less encumbered C-4 position.

Catalyst and Ligand Control: The choice of catalyst and, more importantly, the ligands coordinated to the metal center can dramatically alter the regioselectivity of a reaction. acs.org Different ligands can have varying steric and electronic profiles, which can be tuned to favor reaction at a specific site that might not be predicted by the intrinsic C-X bond reactivity alone.

Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base can also play a crucial role in determining which halogen is more reactive. lucp.net For instance, solvent polarity can affect the stability of reaction intermediates and influence the reaction pathway. lucp.net

Cross-Coupling Reaction Chemistry

The differential reactivity of the halogens in 2-Bromo-5-fluoro-4-iodobenzoic acid makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. rsc.orgmdpi.comnih.gov For 2-Bromo-5-fluoro-4-iodobenzoic acid, the reaction can be performed in a stepwise manner. The first Suzuki-Miyaura coupling will selectively occur at the C-I bond due to its higher reactivity. nih.govrsc.org By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to isolate the mono-arylated product, where the iodine has been replaced, leaving the bromine and fluorine atoms untouched. A second Suzuki-Miyaura coupling can then be carried out at the C-Br bond to introduce a different aryl or alkyl group. nih.gov

Table 1: Hypothetical Stepwise Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-iodobenzoic Acid

| Step | Reactant | Coupling Partner | Catalyst System | Expected Product | Key Observation |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-fluoro-4-iodobenzoic acid | Arylboronic Acid 1 | Pd(PPh₃)₄, Base | 2-Bromo-5-fluoro-4-(Aryl 1)benzoic acid | Selective reaction at the C-I bond. |

| 2 | 2-Bromo-5-fluoro-4-(Aryl 1)benzoic acid | Arylboronic Acid 2 | Pd catalyst, Ligand | 2-(Aryl 2)-5-fluoro-4-(Aryl 1)benzoic acid | Reaction at the C-Br bond. |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with 2-Bromo-5-fluoro-4-iodobenzoic acid exhibits high regioselectivity. The coupling will preferentially take place at the C-I bond. nih.gov This allows for the synthesis of 4-alkynyl-2-bromo-5-fluorobenzoic acid derivatives. The bromine at the C-2 position can then be used for subsequent transformations. The choice of catalyst, co-catalyst (typically a copper(I) salt), base, and solvent can influence the efficiency of the reaction. lucp.netnih.gov

Table 2: Regioselective Sonogashira Coupling

| Substrate | Reagent | Catalyst System | Expected Product | Regioselectivity |

|---|---|---|---|---|

| 2-Bromo-5-fluoro-4-iodobenzoic acid | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynyl-2-bromo-5-fluorobenzoic acid | Exclusive coupling at the C-4 position (C-I bond). nih.gov |

Heck Coupling Reactions and Regioselectivity

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The regioselectivity of the Heck reaction with polyhalogenated substrates is also governed by the C-X bond strength, favoring the C-I bond. sigmaaldrich.com Therefore, the reaction of 2-Bromo-5-fluoro-4-iodobenzoic acid with an alkene would be expected to occur at the C-4 position, yielding a 4-alkenyl-2-bromo-5-fluorobenzoic acid derivative. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the specific catalyst system employed. nih.govnih.gov

Table 3: Regioselective Heck Coupling

| Substrate | Alkene | Catalyst System | Expected Product | Key Feature |

|---|---|---|---|---|

| 2-Bromo-5-fluoro-4-iodobenzoic acid | Styrene | Pd(OAc)₂, PPh₃, Base | (E)-2-Bromo-5-fluoro-4-styrylbenzoic acid | Preferential reaction at the C-I bond with trans selectivity. organic-chemistry.org |

Stille and Negishi Coupling Reactions

The presence of both a bromine and an iodine atom on the aromatic ring allows for selective palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings. The general mechanism for these reactions involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov The reactivity of carbon-halogen bonds in this step typically follows the order C-I > C-Br > C-Cl.

This difference in reactivity allows for regioselective functionalization of 2-Bromo-5-fluoro-4-iodobenzoic acid. Under carefully controlled conditions, the palladium catalyst will selectively insert into the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. This enables a stepwise approach to introduce two different organic moieties onto the aromatic scaffold.

For instance, a Negishi coupling, which utilizes an organozinc reagent, can be performed at the C-4 position (originally C-I). The resulting product, a 2-bromo-5-fluoro-4-aryl/alkyl-benzoic acid, can then undergo a second coupling reaction, such as a Stille coupling with an organostannane reagent, at the C-2 position (C-Br). The Negishi coupling is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

The table below illustrates the expected selective nature of these coupling reactions on the title compound.

| Coupling Reaction | Reagent Type | Primary Site of Reaction | Expected Product Structure |

| Negishi Coupling | R-Zn-X | C-I (at position 4) | 2-Bromo-5-fluoro-4-R-benzoic acid |

| Stille Coupling | R-Sn(Alkyl)₃ | C-I (at position 4) | 2-Bromo-5-fluoro-4-R-benzoic acid |

This table represents the predicted outcome based on established reactivity principles. R represents a generic organic substituent.

Buchwald-Hartwig Amination

Similar to the Stille and Negishi reactions, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds, is expected to exhibit high regioselectivity. The reaction between 2-Bromo-5-fluoro-4-iodobenzoic acid and an amine (primary or secondary) would preferentially occur at the carbon-iodine bond.

This selectivity allows for the introduction of an amino group at the C-4 position while preserving the bromine atom at C-2 for further functionalization. The carboxylic acid group at C-1 can sometimes influence the reaction through a directing effect, potentially enhancing the reaction rate. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity, as is typical for Buchwald-Hartwig reactions. Following the initial amination at the C-4 position, a subsequent amination or another cross-coupling reaction could be performed at the C-2 position, often requiring more forcing conditions (e.g., higher temperature, different ligand).

| Amine Reagent | Primary Site of Reaction | Expected Product Structure |

| Primary Amine (R-NH₂) | C-I (at position 4) | 4-(Alkyl/Arylamino)-2-bromo-5-fluorobenzoic acid |

| Secondary Amine (R₂NH) | C-I (at position 4) | 2-Bromo-4-(dialkyl/diaryl-amino)-5-fluorobenzoic acid |

This table illustrates the predicted regioselective outcome of the Buchwald-Hartwig amination.

Emerging Catalytic Cross-Coupling Strategies

The field of cross-coupling is continuously evolving, with new strategies being developed to enhance efficiency and expand substrate scope. For polyhalogenated substrates like 2-Bromo-5-fluoro-4-iodobenzoic acid, emerging methods focus on achieving site-selectivity that may differ from the intrinsic C-I > C-Br reactivity trend. nih.gov

One such strategy involves the use of specialized ligands that can modulate the catalyst's steric or electronic properties to favor reaction at a specific site. Another approach is the use of directing groups. The carboxylic acid moiety on the substrate could potentially be used to direct the catalyst to the ortho C-Br bond under specific conditions, although this would have to overcome the high intrinsic reactivity of the C-I bond.

Furthermore, decarbonylative cross-coupling reactions have emerged as a powerful tool. organic-chemistry.org In a hypothetical application, the carboxylic acid itself could be replaced by an organic group in a palladium-catalyzed reaction, offering a completely different pathway for functionalization. organic-chemistry.org These advanced strategies, while not yet specifically documented for 2-Bromo-5-fluoro-4-iodobenzoic acid, represent potential future avenues for its synthetic manipulation. researchgate.netthieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic rings. pressbooks.pub The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.pub For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups.

In 2-Bromo-5-fluoro-4-iodobenzoic acid, the carboxylic acid group and the electronegative halogen atoms all serve as electron-withdrawing groups, activating the entire ring for nucleophilic attack.

Regioselective SNAr Processes

In SNAr reactions of polyhalogenated arenes, the fluoride (B91410) ion is an excellent leaving group, often superior to bromide or iodide. Therefore, nucleophilic attack is most likely to occur at the C-5 position, leading to the displacement of the fluorine atom. The electron-withdrawing substituents (bromo, iodo, and carboxyl groups) stabilize the negative charge of the Meisenheimer intermediate, particularly when the charge is delocalized onto the carbon atoms bearing these groups (ortho and para positions).

Given the substitution pattern, a nucleophile attacking the C-5 position would result in a Meisenheimer complex where the negative charge is stabilized by the adjacent iodo (C-4) and bromo (C-2, via resonance) substituents, as well as the carboxyl group. This makes the displacement of the fluorine atom the most probable SNAr pathway. Various nucleophiles, including alkoxides, thiolates, and amines, can be employed in this transformation. springernature.comnih.gov

Computational Insights into SNAr Selectivity

Computational chemistry provides powerful tools for predicting the regioselectivity of SNAr reactions. By calculating the energies of the possible transition states and Meisenheimer complex intermediates, researchers can determine the most likely reaction pathway. Factors such as the electrostatic potential map of the substrate can indicate the most electron-poor sites susceptible to nucleophilic attack.

While specific computational studies on 2-Bromo-5-fluoro-4-iodobenzoic acid were not found in the surveyed literature, the principles are well-established. strath.ac.ukmdpi.com A theoretical analysis would likely involve modeling the reaction with different nucleophiles and mapping the energy profiles for substitution at each of the halogenated positions. Such studies would almost certainly confirm that the lowest energy barrier corresponds to the substitution of the fluorine atom at the C-5 position due to its nature as a good leaving group and the stabilization afforded by the surrounding electron-withdrawing groups.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations are fundamental in organic synthesis and are generally high-yielding and predictable. The primary reactions involve the conversion of the carboxylic acid into more reactive acylating agents, such as acyl chlorides, which can then be reacted with various nucleophiles.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol.

Amidation: Conversion to an acyl chloride followed by reaction with a primary or secondary amine, or direct coupling with an amine using a peptide coupling reagent (e.g., DCC, EDC).

Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent would also likely reduce the carbon-halogen bonds.

Acyl Halide Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding benzoyl chloride, a highly reactive intermediate.

The table below summarizes some key transformations of the carboxylic acid group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | R-OH, H⁺ (catalyst) | Ester (-COOR) |

| Amidation | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |

| Reduction to Alcohol | LiAlH₄ | Primary Alcohol (-CH₂OH) |

Esterification and Amidation Reactions

The carboxylic acid group of 2-Bromo-5-fluoro-4-iodobenzoic acid readily undergoes standard esterification and amidation reactions. These transformations are fundamental in modifying the properties of the molecule and for its incorporation into larger structures, such as in the development of pharmaceuticals and agrochemicals. chemimpex.com

Esterification can be achieved through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable route. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Amidation follows similar principles. The reaction of 2-Bromo-5-fluoro-4-iodobenzoic acid with a primary or secondary amine, often in the presence of a coupling agent, yields the corresponding amide. The use of coupling agents is generally preferred to avoid the formation of unreactive ammonium (B1175870) carboxylate salts and to ensure efficient amide bond formation. The resulting amides are crucial intermediates in the synthesis of a wide array of biologically active molecules.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Alcohol, Coupling Agent (e.g., DCC, EDC) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

Reduction and Oxidation Pathways

The functional groups of 2-Bromo-5-fluoro-4-iodobenzoic acid offer pathways for both reduction and oxidation, further expanding its synthetic utility.

Reduction of the carboxylic acid to a primary alcohol, yielding (2-bromo-5-fluoro-4-iodophenyl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction of the aryl halides. Borane is often preferred for its greater selectivity in reducing carboxylic acids in the presence of other functional groups. The resulting benzyl (B1604629) alcohol can then be used in a variety of subsequent reactions. google.comsigmaaldrich.com

Oxidation pathways for 2-Bromo-5-fluoro-4-iodobenzoic acid are less commonly explored but offer potential for further functionalization. While the aromatic ring is generally resistant to oxidation due to the presence of deactivating halogen substituents, specific reagents could potentially introduce hydroxyl groups or other functionalities under harsh conditions. More relevant is the potential for oxidative coupling reactions involving the C-I or C-Br bonds, though these typically fall under the category of cross-coupling reactions.

Conversion to Acyl Halides and Derivatives

The conversion of 2-Bromo-5-fluoro-4-iodobenzoic acid to its corresponding acyl halide, specifically 2-bromo-5-fluoro-4-iodobenzoyl chloride, is a key transformation that significantly enhances its reactivity. aobchem.com This conversion is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-bromo-5-fluoro-4-iodobenzoyl chloride is a highly reactive electrophile. aobchem.com It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, often under milder conditions and in higher yields than direct coupling to the carboxylic acid. This acyl chloride is a valuable intermediate for the rapid synthesis of libraries of compounds for screening in drug discovery and materials science. sigmaaldrich.com

| Starting Material | Reagent | Product |

| 2-Bromo-5-fluoro-4-iodobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Bromo-5-fluoro-4-iodobenzoyl chloride |

Halogen-Metal Exchange and Subsequent Trapping Reactions

The presence of two different halogen atoms (bromine and iodine) ortho and para to each other on the benzene (B151609) ring of 2-Bromo-5-fluoro-4-iodobenzoic acid allows for regioselective halogen-metal exchange reactions. This is a powerful tool for creating a new carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring.

The C-I bond is significantly more reactive towards halogen-metal exchange than the C-Br bond. Treatment of 2-Bromo-5-fluoro-4-iodobenzoic acid (or its ester or amide derivatives to protect the acidic proton) with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would selectively replace the iodine atom with lithium. The resulting aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles.

For instance, quenching the reaction with carbon dioxide would introduce a carboxylic acid group at the 4-position. Reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. This selective functionalization at the iodine position, while leaving the bromine atom intact for subsequent transformations (e.g., Suzuki or Sonogashira coupling), makes this compound a highly versatile building block. Grignard reagents can also be formed, typically by reacting with magnesium metal, often requiring activation.

| Halogen | Relative Reactivity in Halogen-Metal Exchange | Potential Trapping Electrophiles |

| Iodine | High | CO₂, Aldehydes, Ketones, Alkyl halides |

| Bromine | Low | - |

Derivatization Strategies for Divergent Synthesis

The differential reactivity of the functional groups on 2-Bromo-5-fluoro-4-iodobenzoic acid makes it an excellent scaffold for divergent synthesis, a strategy used to quickly generate a library of structurally related compounds.

A typical divergent synthetic approach would involve a series of orthogonal reactions, where each step selectively targets one of the functional groups without affecting the others. For example:

Esterification or Amidation: The carboxylic acid can be converted into an ester or an amide.

Suzuki or Sonogashira Coupling: The C-I bond can be selectively coupled with a boronic acid or a terminal alkyne under palladium catalysis. The C-Br bond is generally less reactive in these coupling reactions, allowing for selective functionalization at the iodine position.

Second Cross-Coupling or Nucleophilic Aromatic Substitution: The remaining C-Br bond can then be subjected to a second cross-coupling reaction under more forcing conditions or participate in a nucleophilic aromatic substitution reaction.

Modification of the Ester/Amide: The ester or amide group can be hydrolyzed back to the carboxylic acid or reduced to an alcohol or amine, respectively, for further derivatization.

This step-wise and selective functionalization allows for the creation of a large number of diverse molecules from a single, readily available starting material, which is highly valuable in the fields of medicinal chemistry and materials science. chemimpex.comnbinno.com

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

2-Bromo-5-fluoro-4-iodobenzoic acid is a quintessential example of a versatile building block, prized for its capacity to serve as a scaffold in the construction of complex molecular frameworks. The key to its versatility lies in the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The reactivity of halogens in these palladium-catalyzed processes generally follows the trend C-I > C-Br > C-Cl >> C-F. This hierarchy allows for programmed, site-selective synthesis. For instance, the more reactive C-I bond can be selectively coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) while leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient and controlled assembly of highly substituted aromatic systems from a single starting material. The relatively inert C-F bond and the carboxylic acid group provide additional points for future chemical modification or act as crucial modulators of the final molecule's electronic and physical properties. This strategic, multi-functional nature is what defines its role in building sophisticated molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

In medicinal chemistry, the introduction of halogens into drug candidates is a widely used strategy to enhance therapeutic properties. Halogens can modulate a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. Fluorinated compounds, in particular, are highly valuable in the development of pharmaceuticals. chemimpex.com The title compound serves as an excellent starting point for creating such advanced pharmaceutical intermediates.

2-Bromo-5-fluoro-4-iodobenzoic acid is an ideal scaffold for the design of halogenated lead compounds in drug discovery. Its rigid phenyl ring provides a defined spatial orientation for its functional groups, while the three different halogens offer a rich toolkit for tuning molecular properties. Medicinal chemists can leverage this structure to systematically explore the chemical space around a pharmacophore. For example, the iodine and bromine atoms can be replaced with various organic fragments via cross-coupling reactions to probe interactions with a biological target, while the fluorine atom is often retained to improve metabolic stability or enhance binding interactions through hydrogen bonding or dipole interactions. The carboxylic acid group can be converted to other functional groups like amides or esters, which are common in many drug molecules.

The utility of polyhalogenated aromatic compounds as precursors to biologically active molecules is well-documented. For instance, related structures like 2-Bromo-5-iodobenzoic acid are used as key intermediates in the synthesis of anti-inflammatory and anti-cancer drugs. chemimpex.com Similarly, other closely related amino-halogenated benzoic acids are recognized for their potential in cancer research and their ability to be elaborated into more complex structures through coupling reactions. smolecule.com

Following these established pathways, 2-Bromo-5-fluoro-4-iodobenzoic acid serves as a foundational component for generating libraries of novel compounds for biological screening. The sequential functionalization at the iodo and bromo positions allows for the introduction of diverse substituents, leading to the creation of new chemical entities that can be tested for a wide range of biological activities, from enzyme inhibition to receptor binding. chemimpex.com

Precursor for Functional Materials and Optoelectronic Applications

The field of materials science increasingly relies on precisely engineered organic molecules to create materials with tailored electronic and optical properties. The structural and electronic attributes of 2-Bromo-5-fluoro-4-iodobenzoic acid make it a promising candidate for developing such functional materials.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure. Halogenated aromatic compounds are explored for their potential in creating novel materials, including organic semiconductors. chemimpex.com By using 2-Bromo-5-fluoro-4-iodobenzoic acid as a starting building block, chemists can synthesize larger, conjugated molecules. The introduction of fluorine can help to tune the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection and transport in electronic devices.

Conjugated polymers are a subclass of organic semiconductors characterized by a backbone of alternating single and multiple bonds. They are synthesized through the polymerization of monomeric units. With its two reactive sites (the C-I and C-Br bonds), 2-Bromo-5-fluoro-4-iodobenzoic acid is a suitable monomer for step-growth polymerization via repeated cross-coupling reactions. For example, a Yamamoto or Suzuki polycondensation reaction could be employed to link molecules of this acid (or its ester derivatives) together, forming a long-chain polymer. The resulting polymer would feature a highly functionalized, rigid backbone, and its electronic properties could be finely tuned by the presence of the fluorine and carboxylic acid groups. Such polymers are investigated for applications in sensors, printed electronic circuits, and photovoltaics. chemimpex.com

Article on 2-Bromo-5-fluoro-4-iodobenzoic acid

Due to a lack of specific information in publicly available scientific literature and patent databases regarding the direct application of 2-Bromo-5-fluoro-4-iodobenzoic acid in the synthesis of herbicidal and fungicidal compounds, this article cannot be generated at this time. Extensive searches have not yielded concrete synthetic routes or detailed research findings for this specific compound within the requested agrochemical applications.

While halogenated benzoic acid derivatives are a known class of intermediates in the broader agrochemical industry, and fluorinated compounds, in particular, are widely used in the development of pharmaceuticals and agrochemicals, specific data for 2-Bromo-5-fluoro-4-iodobenzoic acid remains elusive. Research on related but distinct molecules, such as other halogenated benzoic acids, indicates their role as precursors in the synthesis of various active ingredients. However, these findings are not directly transferable to the subject compound as per the strict requirements of the requested article.

Further investigation into proprietary industrial synthesis pathways or more recently published, yet-to-be-indexed, research may be required to provide the specific details needed to construct an article on the application of 2-Bromo-5-fluoro-4-iodobenzoic acid in agrochemical research and development.

Advanced Spectroscopic and Computational Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Complex Mixture Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the structure of 2-Bromo-5-fluoro-4-iodobenzoic acid and for probing its chemical environment. While a detailed, publicly available spectral analysis for this specific compound is not readily found in the literature, the expected NMR data can be predicted based on the known chemical shift influences of its constituent functional groups.

A ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These signals would appear as doublets due to coupling with the adjacent fluorine atom. The precise chemical shifts would be influenced by the combined electron-withdrawing effects of the halogens and the carboxylic acid group.

Similarly, the ¹³C NMR spectrum would display seven distinct signals: one for the carboxylic carbon and six for the carbons of the benzene ring. The carbon atoms directly bonded to the electronegative halogens (Br, F, I) would exhibit characteristic shifts, and their signals would be further split by carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing definitive evidence for the substitution pattern.

¹⁹F NMR spectroscopy would offer a clear diagnostic signal for the single fluorine atom, with its chemical shift and coupling constants to adjacent protons providing further structural confirmation. In mechanistic studies, NMR is crucial for tracking the conversion of reactants to products in real-time or for analyzing the composition of complex product mixtures, allowing for the identification of isomers and byproducts.

Table 1: Predicted NMR Data for 2-Bromo-5-fluoro-4-iodobenzoic acid

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Doublet of doublets (dd) | ³JHH, ⁴JHF |

| ¹³C (C-COOH) | ~165 - 170 | Singlet | - |

| ¹³C (C-I) | ~90 - 100 | Doublet | ³JCF |

| ¹³C (C-Br) | ~115 - 125 | Doublet | ²JCF |

| ¹³C (C-F) | ~160 - 168 | Doublet | ¹JCF |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

X-ray Crystallography for Molecular and Supramolecular Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. Although a published crystal structure for 2-Bromo-5-fluoro-4-iodobenzoic acid is not available, its anticipated structural features can be discussed based on related compounds.

In the solid state, it is highly probable that 2-Bromo-5-fluoro-4-iodobenzoic acid molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a common and highly stable arrangement for carboxylic acids.

A key conformational feature would be the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to the steric bulk of the ortho-substituents—particularly the large iodine and bromine atoms—the carboxylic acid group would likely be forced to twist significantly out of the plane of the aromatic ring. This steric strain is a well-documented phenomenon in ortho-substituted benzoic acids. stackexchange.combrainly.in

The presence of iodine, a strong halogen bond donor, and oxygen atoms from the carboxyl group (halogen bond acceptors) makes the formation of halogen bonds highly likely in the crystal lattice. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on a halogen atom is attracted to a Lewis base, such as an oxygen atom.

Computational Chemistry Approaches

Computational chemistry offers powerful predictive insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 2-Bromo-5-fluoro-4-iodobenzoic acid, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including the precise bond lengths, bond angles, and the crucial dihedral angle of the carboxylic acid group relative to the aromatic ring.

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Analyze Electronic Effects: All halogens exert an electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. stackexchange.comopenstax.org DFT can quantify these effects by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP would visualize the electron-rich regions (negative potential) on the carboxylic oxygens and the electron-deficient region (positive σ-hole) on the iodine atom, providing a theoretical basis for the anticipated halogen bonding.

While X-ray crystallography provides a static picture of the solid state, Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility of 2-Bromo-5-fluoro-4-iodobenzoic acid in different environments, such as in solution.

An MD simulation would model the movement of the atoms over time, governed by a force field. The primary focus for this molecule would be the rotational dynamics of the C-C bond connecting the carboxylic acid group to the benzene ring. By analyzing the simulation trajectory, one could determine the potential energy surface for this rotation, identify the most stable rotational conformers, and calculate the energy barriers between them. This provides a dynamic understanding of the molecule's conformational preferences, which is essential for predicting its behavior in a non-crystalline state.

Reaction Energy Profile and Transition State Analysis

For instance, studies on the similarly structured 4-fluoro-2-iodobenzoic acid reveal that its reaction with alkynes under Sonogashira-type conditions can yield two different bicyclic products: an isocoumarin (B1212949) or a phthalide (B148349). ossila.com The formation of the isocoumarin is a 6-endo-dig cyclization, which is selectively formed at 100 °C, while the phthalide results from a 5-exo-dig cyclization favored at a lower temperature of 25 °C. ossila.com This temperature dependence strongly suggests that the two pathways have different activation energies (Ea).

A computational investigation into this system would involve:

The experimental observation that the 6-endo-dig product is formed at higher temperatures implies it has a higher activation energy but is thermodynamically more stable. Conversely, the 5-exo-dig pathway has a lower activation barrier, making it the preferred kinetic product at lower temperatures. A complete reaction energy profile, generated through methods like Density Functional Theory (DFT), would graphically illustrate these competing energetic landscapes, providing a quantitative basis for the observed regioselectivity.

Prediction of Regioselectivity and Site-Selectivity

Regioselectivity—the preferential reaction at one site over another—is a key challenge and opportunity when working with polyhalogenated molecules like 2-bromo-5-fluoro-4-iodobenzoic acid. The molecule offers three distinct carbon-halogen bonds (C-I, C-Br, C-F) as potential reaction sites, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. mdpi.com

The general reactivity trend for aryl halides in such reactions is C-I > C-Br > C-Cl > C-F. mdpi.com This trend is governed by the bond dissociation energies of the carbon-halogen bonds; the C-I bond is the weakest and therefore the most easily broken during the initial oxidative addition step of the catalytic cycle. Based on this principle, it is overwhelmingly predicted that reactions such as Suzuki, Heck, or Sonogashira couplings will occur selectively at the C-4 position (the site of the iodine atom).

Experimental work on analogous compounds confirms this predictable selectivity. For example, 2-bromo-5-fluoropyridine, a related heterocyclic compound, undergoes Suzuki coupling reactions with various boronic acids exclusively at the bromine-bearing C-2 position, leaving the C-F bond intact. sigmaaldrich.com Similarly, the temperature-controlled regioselectivity observed in the cyclization of 4-fluoro-2-iodobenzoic acid demonstrates how reaction conditions can be tuned to favor one constitutional isomer over another. ossila.com

Computational models can further refine these predictions by calculating the activation barriers for oxidative addition at each of the three C-X bonds of 2-bromo-5-fluoro-4-iodobenzoic acid. Such calculations would almost certainly confirm that the transition state for C-I bond activation is significantly lower in energy than for C-Br activation, providing a quantitative prediction of the observed site-selectivity.

Table 1: Temperature-Controlled Regioselectivity in an Analogous System

| Reactant | Reaction Type | Temperature (°C) | Favored Product Type | Cyclization Mode | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-2-iodobenzoic acid | Sonogashira Coupling/Cyclization | 25 | Phthalide | 5-exo-dig | ossila.com |

| 4-Fluoro-2-iodobenzoic acid | Sonogashira Coupling/Cyclization | 100 | Isocoumarin | 6-endo-dig | ossila.com |

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) is an indispensable tool for modern chemical synthesis, offering high sensitivity and selectivity for tracking complex reactions and characterizing products. acs.org Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for monitoring the progress of palladium-catalyzed cross-coupling reactions in real-time. researchgate.netuvic.ca For a reaction involving 2-bromo-5-fluoro-4-iodobenzoic acid, ESI-MS would allow a chemist to continuously sample the reaction mixture, monitoring the disappearance of the reactant's molecular ion and the simultaneous appearance of ions corresponding to intermediates and the final product. acs.org This provides precise kinetic data and can reveal the formation of transient catalytic species or unexpected byproducts. researchgate.net

Beyond simple mass-to-charge ratio (m/z) detection, modern MS techniques provide deeper structural insights. Tandem mass spectrometry (MS/MS) is used to fragment ions, and the resulting fragmentation patterns offer clues to the molecule's structure. For complex halogenated compounds, these patterns can be intricate, involving bond cleavages and hydrogen shifts. nih.gov Elucidating these fragmentation pathways is crucial for confirming the identity of a newly synthesized molecule. nih.gov

Furthermore, Desorption Electrospray Ionization (DESI) is an ambient ionization technique that can analyze samples directly from surfaces with minimal preparation, making it a powerful tool for high-throughput screening of reaction conditions. wikipedia.orgrsc.org This could be used to rapidly test various catalysts, ligands, or solvents for a reaction with 2-bromo-5-fluoro-4-iodobenzoic acid to find the optimal conditions. rsc.org

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of more environmentally benign synthetic methods. For compounds like 2-bromo-5-fluoro-4-iodobenzoic acid, this translates to minimizing hazardous reagents, reducing waste, and utilizing renewable resources.

Current synthetic approaches often rely on traditional methods that can generate significant waste and employ harsh conditions. Future research will likely focus on several key areas to improve the sustainability of its synthesis:

Greener Solvents and Catalysts: A significant trend is the replacement of volatile and toxic organic solvents with greener alternatives such as water or deep eutectic solvents (DES). researchgate.net For instance, the synthesis of azoxybenzenes, which are structurally related to functionalized benzoic acids, has been successfully demonstrated in water using an inexpensive and readily available catalyst. nih.gov This approach, if adapted, could significantly reduce the environmental impact of producing halogenated benzoic acids.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, a "one-pot" process, reduces the need for intermediate purification steps, thereby saving time, energy, and materials. The synthesis of 2-halogen-5-iodobenzoic acids has been shown to be achievable through a one-step iodo treatment, which is a simpler and more economical route. patsnap.com

Biocatalysis: The use of enzymes or whole-cell microorganisms to catalyze chemical transformations is a cornerstone of green chemistry. While not yet specifically reported for 2-bromo-5-fluoro-4-iodobenzoic acid, the biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks highlights the potential of biocatalytic methods. mdpi.com Exploring enzymatic halogenation or functionalization could lead to highly selective and environmentally friendly synthetic pathways.

| Sustainable Approach | Potential Benefit | Relevant Research Example |

| Use of Green Solvents | Reduced environmental pollution and health risks. | Synthesis of azoxybenzenes in water. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost. | One-step iodo treatment for 2-halogen-5-iodobenzoic acids. patsnap.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Biosynthesis of aminobenzoic acid derivatives. mdpi.com |

Exploration of Novel Catalytic Systems for Functionalization

The three distinct halogen atoms on the 2-bromo-5-fluoro-4-iodobenzoic acid ring provide multiple sites for functionalization. The development of novel catalytic systems is crucial for selectively targeting these positions to create a diverse range of derivatives.

Photocatalysis in C-X Bond Functionalization

Photocatalysis, which uses light to drive chemical reactions, offers a powerful tool for activating carbon-halogen (C-X) bonds under mild conditions. This approach can lead to unique reactivity patterns that are not accessible through traditional thermal methods.

Research into the aerobic photooxidation of methyl groups on aromatic rings to carboxylic acids using catalytic hydrobromic acid (HBr) under UV irradiation demonstrates the potential of photochemistry in synthesizing benzoic acid derivatives. organic-chemistry.org This method avoids the use of heavy metals and halogenated solvents, making it an environmentally friendly option. organic-chemistry.org The principles of this photochemical approach could be extended to functionalize the C-Br or C-I bonds of 2-bromo-5-fluoro-4-iodobenzoic acid.

Electrocatalysis and Mechanochemistry for Polyhalogenated Systems

Electrocatalysis and mechanochemistry represent emerging frontiers in chemical synthesis that can offer unique advantages for the functionalization of polyhalogenated compounds.

Electrocatalysis: This technique uses an electric potential to drive redox reactions, often with high selectivity and efficiency. It can be particularly useful for activating specific C-X bonds based on their reduction potentials.

Mechanochemistry: This solvent-free method involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. It can enhance reaction rates, enable reactions between solids, and reduce or eliminate the need for solvents.

While specific applications of these techniques to 2-bromo-5-fluoro-4-iodobenzoic acid are yet to be extensively reported, their potential for the selective functionalization of polyhalogenated systems is an active area of research.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. azolifesciences.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. azolifesciences.comnih.gov

The synthesis of various organic molecules, including drug intermediates and complex C-glycosyl compounds, has been successfully demonstrated using flow chemistry. azolifesciences.comnih.gov For the production of 2-bromo-5-fluoro-4-iodobenzoic acid and its derivatives, integrating synthetic steps into a continuous flow process could lead to:

Higher Throughput: The ability to run reactions continuously allows for the production of larger quantities of material in a shorter amount of time compared to batch processes.

Improved Purity and Consistency: The precise control over reaction conditions in a flow reactor often leads to higher product purity and better batch-to-batch consistency. azolifesciences.com

Safer Handling of Hazardous Reagents: Flow reactors can minimize the volume of hazardous materials being handled at any given time, thereby improving operational safety.

| Flow Chemistry Advantage | Impact on Synthesis | Supporting Evidence |

| Enhanced Safety | Reduced risk when handling potentially hazardous reagents. | General benefit of flow chemistry in minimizing reaction volumes. azolifesciences.comnih.gov |

| Scalability | Facilitates the transition from laboratory-scale synthesis to industrial production. | Successful scale-up of various drug syntheses using flow chemistry. azolifesciences.com |

| Process Control | Precise manipulation of temperature, pressure, and reaction time leads to higher yields and purity. | Automation and real-time analytics can be integrated for process optimization. goflow.at |

Chemo- and Regioselective Functionalization of Identical Halogen Atoms

A significant challenge and opportunity in the chemistry of polyhalogenated aromatics is the ability to selectively functionalize one halogen atom in the presence of others. The different reactivities of the C-I, C-Br, and C-F bonds in 2-bromo-5-fluoro-4-iodobenzoic acid provide a basis for such selective transformations.

The C-I bond is generally the most reactive towards common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), followed by the C-Br bond, while the C-F bond is typically the most inert. This reactivity difference can be exploited to sequentially introduce different substituents onto the aromatic ring.

Future research will likely focus on developing highly selective catalysts and reaction conditions that can differentiate between the C-Br and C-I bonds with even greater precision, and potentially even activate the typically unreactive C-F bond for novel transformations.

Application in Chemical Biology and Material Science Innovations

The unique structural features of 2-bromo-5-fluoro-4-iodobenzoic acid make it an attractive scaffold for the design of novel molecules with applications in chemical biology and material science.

Chemical Biology: The introduction of this halogenated benzoic acid into biologically active molecules can modulate their properties, such as binding affinity, metabolic stability, and pharmacokinetic profiles. The different halogens can also serve as handles for bioconjugation or as probes for studying biological systems.

Material Science: The incorporation of 2-bromo-5-fluoro-4-iodobenzoic acid into polymers or organic electronic materials can influence their physical and electronic properties. The high atomic number of iodine, for example, can enhance intersystem crossing in organic light-emitting diodes (OLEDs), while the fluorine atom can improve thermal stability and solubility.

The continued exploration of this versatile building block is expected to lead to the discovery of new molecules with valuable applications in these and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.